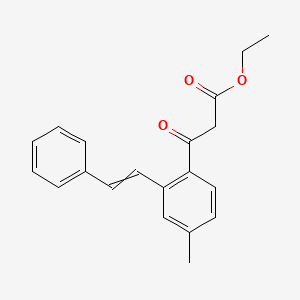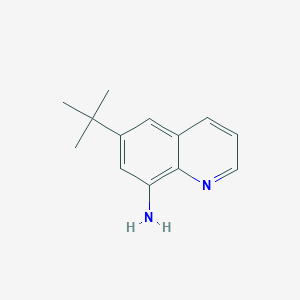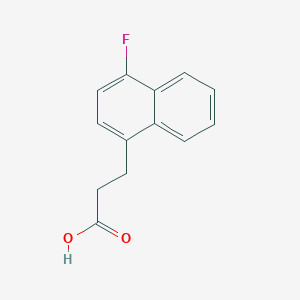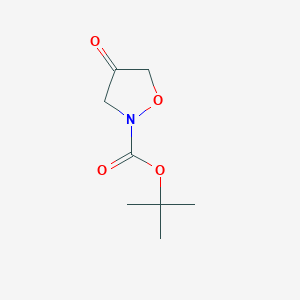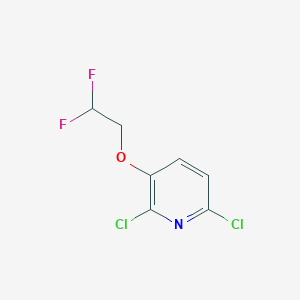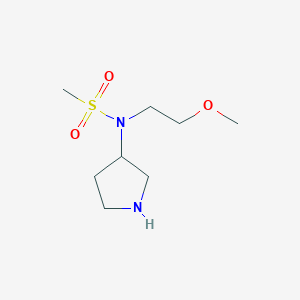amine CAS No. 1501932-07-5](/img/structure/B1449143.png)
[(4-Chloro-2-methylphenyl)methyl](propan-2-yl)amine
Vue d'ensemble
Description
Compounds like “(4-Chloro-2-methylphenyl)methylamine” belong to a class of organic compounds known as amines, which contain a nitrogen atom attached to one or more alkyl or aryl groups . The presence of the chlorine atom and the methyl group on the phenyl ring suggests that this compound might have interesting chemical properties.
Synthesis Analysis
The synthesis of such compounds typically involves nucleophilic aromatic substitution reactions or other types of organic reactions . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like this would consist of a phenyl ring (a six-membered carbon ring) with a chlorine atom and a methyl group attached, connected to a nitrogen atom, which is in turn connected to a propyl group .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The chlorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Amines generally have higher boiling points than comparable hydrocarbons due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthetic Cathinones and Psychoactive Research
(4-Chloro-2-methylphenyl)methylamine is structurally related to synthetic cathinones, which are psychoactive substances. Research in this field focuses on understanding the mechanism of action of these compounds, particularly their ability to inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin . This research has significant implications for addressing substance abuse and developing therapeutic interventions for addiction.
Crystallography and Spectroscopic Analysis
The compound’s structure allows for detailed crystallographic studies and spectroscopic characterization . These studies are crucial for identifying new psychoactive substances (NPS) and understanding their properties. Techniques like X-ray crystallography, NMR, UHPLC-QQQ-MS/MS, and GC-MS are employed to elucidate the molecular structure and behavior of such compounds .
Pharmacological Applications
Research into the pharmacological applications of diazine alkaloids, which include compounds like (4-Chloro-2-methylphenyl)methylamine, reveals a wide range of potential uses. These compounds exhibit activities such as antimicrobial , antifungal , antiparasitic , and antitumor effects. They are also explored for their potential in treating cardiovascular diseases and as antihypertensive agents .
Herbicidal and Antitumor Activity
A chloro-substituted analog of the compound has shown promise as a herbicidal ionic liquid . Notably, it has exhibited pronounced antitumor activity . This opens up avenues for the development of new herbicides with additional beneficial properties .
Drug Development and Synthesis
The compound’s structure serves as a building block for the synthesis of various drugs. It is part of a class of molecules that are integral to creating medications for a range of diseases, including leukemia , breast cancer , and idiopathic pulmonary fibrosis . The compound’s versatility in drug synthesis makes it a valuable subject of study .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)13-7-10-4-5-11(12)6-9(10)3/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYAWIXCJUNADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




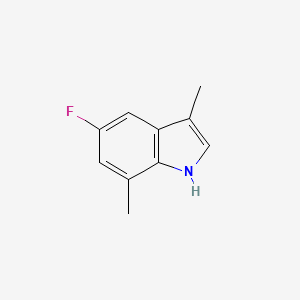
![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)

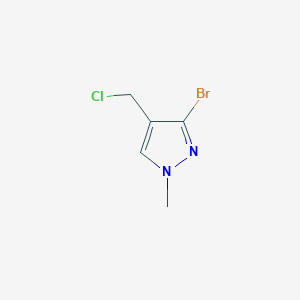
![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)
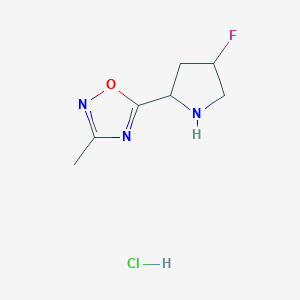
![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)
